molecular formula C20H14Cl2N2O2 B1191245 N'-(3,5-dichloro-2-hydroxybenzylidene)[1,1'-biphenyl]-4-carbohydrazide

N'-(3,5-dichloro-2-hydroxybenzylidene)[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B1191245
M. Wt: 385.2g/mol
InChI Key: VHPMWIBFQVULRZ-FSJBWODESA-N
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Description

N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is a hydrazone derivative known for its significant role in coordination chemistry and its potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of an aldehyde or ketone with a hydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and the hydroxyl group provide coordination sites for metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological and catalytic activities by interacting with molecular targets and pathways involved in oxidative stress, enzyme inhibition, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is unique due to its specific substitution pattern, which influences its reactivity and coordination properties. The presence of both chloro and hydroxyl groups enhances its ability to form stable metal complexes and participate in various chemical reactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-17-10-16(19(25)18(22)11-17)12-23-24-20(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,25H,(H,24,26)/b23-12+

InChI Key

VHPMWIBFQVULRZ-FSJBWODESA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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